3,4-Dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide is a complex organic compound classified under the category of benzamides. Its molecular formula is , and it has a molecular weight of 455.5 g/mol. This compound features a unique structure that includes a benzamide core with methoxy and chromenyl substituents, which contribute to its biological activity and potential applications in various fields, particularly in medicinal chemistry.
The synthesis of 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide typically involves several steps:
The reaction mechanism involves nucleophilic attack by the amino group of the chromene on the carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond. Careful control of temperature and reaction time is crucial to ensure optimal yield and purity.
The molecular structure of 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide can be represented using various notations:
COc1ccc(C(=O)Nc2c(-c3cc(=O)oc4cc(C)ccc34)oc3ccccc23)cc1OC
The compound exhibits a complex arrangement of rings and functional groups that contribute to its chemical properties.
The molecular weight is approximately 455.5 g/mol, indicating a relatively large and complex structure compared to simpler organic compounds.
3,4-Dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide can participate in various chemical reactions:
For oxidation, reagents like potassium permanganate or chromium trioxide are commonly employed. Reduction typically utilizes sodium borohydride or lithium aluminum hydride. Substitution reactions may require catalysts such as Lewis acids or bases.
The mechanism of action for 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide primarily involves its interaction with biological targets:
Research into its specific molecular targets is ongoing to elucidate its full pharmacological potential.
While specific physical properties such as density and boiling point are not readily available for this compound, it is important to note that compounds with similar structures often exhibit moderate solubility in organic solvents due to their aromatic nature.
The chemical behavior of 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-y)benzamide includes:
The potential applications of 3,4-dimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-y)benzofuran-3-y)benzamide span several fields:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8